molecular formula C17H14BrN3O4S B2474540 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 921796-63-6

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2474540
CAS No.: 921796-63-6
M. Wt: 436.28
InChI Key: DJAZZQJULYRVMH-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a pyridazine ring, and an amide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water . The aromatic rings could contribute to its stability .

Scientific Research Applications

Antiprotozoal Agents

Compounds related to 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide have been explored as potential antiprotozoal agents. In particular, similar compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Anti-Avian Influenza Virus Activity

Research has also identified certain furan derivatives as having promising anti-avian influenza virus activity, particularly against the H5N1 strain. This suggests a potential role for related compounds in antiviral therapies (Flefel et al., 2012).

Anti-Bacterial Activities

Some furan carboxamide analogs, including compounds structurally similar to this compound, have demonstrated antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings support the potential of these compounds as antibacterial agents (Siddiqa et al., 2022).

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides

The synthesis methods and reactions of compounds like this compound are also a significant area of research. Understanding these methods can aid in the development of more effective pharmaceuticals and other chemical agents (Anuradha et al., 2014).

Insecticidal Activities

Research into organosulfur compounds related to this compound has highlighted their potential in agricultural applications, particularly as insecticides. This includes their efficacy against certain pests and the correlation between their physical properties and insecticidal activities (Lim et al., 2019).

Bio-Imaging Applications

Some phenoxazine-based furan carboxamides have been developed as chemosensors for detecting ions like Cd2+ and CN−. These compounds, which are structurally related to this compound, have potential applications in bio-imaging, particularly in live cells and zebrafish (Ravichandiran et al., 2020).

Properties

IUPAC Name

5-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZZQJULYRVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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